2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine dihydrochloride

Descripción general

Descripción

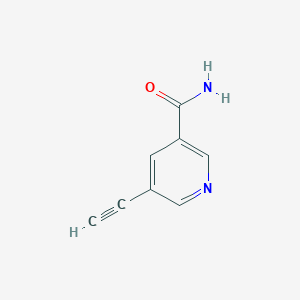

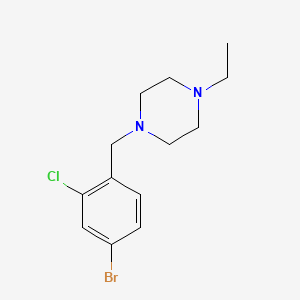

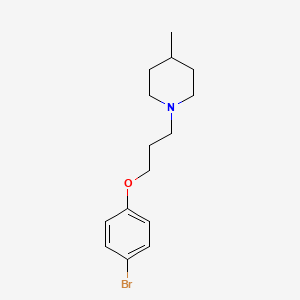

2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the formula C10H14Cl2N2O . It is used for research purposes .

Molecular Structure Analysis

The molecular weight of this compound is 249.14 . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific structural details are not available in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For 2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine dihydrochloride, some of these properties like boiling point, linear structure formula, InChI Key, etc. are not available in the sources I found .Aplicaciones Científicas De Investigación

Unique Regioselectivity and Directing Group Capabilities

The benzoxazol-2-yl- substituent, closely related to the chemical structure , has been utilized as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines. This feature allows for selective activation and functionalization of molecules, highlighting its utility in synthetic organic chemistry for creating complex molecules with high regioselectivity. The ease of introducing and removing the benzoxazole group enhances its application in synthesizing diverse organic compounds (G. Lahm & T. Opatz, 2014).

Antimicrobial Activities

Derivatives containing the benzoxazole moiety, including structures akin to 2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine dihydrochloride, have been synthesized and evaluated for their antimicrobial properties. These compounds, synthesized from reactions involving ester ethoxycarbonylhydrazones and primary amines, showed good or moderate activities against various microorganisms, indicating their potential as leads for developing new antimicrobial agents (H. Bektaş et al., 2007).

Structural Analysis and Coordination Chemistry

The compound [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, related to the chemical structure of interest, was synthesized and analyzed to understand its structural properties and coordination chemistry. This research aids in the design of coordination compounds with potential applications in catalysis and material science, demonstrating the versatility of benzoxazole derivatives in forming complex structures with metals (Fabiola Téllez et al., 2013).

Applications in Heterocyclic Compound Synthesis

Benzoxazole derivatives have been employed in the synthesis of various heterocyclic compounds, showcasing their utility in organic synthesis. The ability to react with amines and other reagents to form complex heterocyclic structures highlights their importance in the development of pharmaceuticals and other biologically active molecules (V. Kalcheva et al., 1993).

Safety And Hazards

This compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should also be handled under inert gas and protected from moisture . It’s important to use personal protective equipment as required .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-methyl-1,3-benzoxazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.2ClH/c1-7-3-2-4-8-10(7)12-9(13-8)5-6-11;;/h2-4H,5-6,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVMZOWXJABPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=N2)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Bromobenzo[d]thiazol-6-yl)methanol](/img/structure/B1528976.png)

![8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol](/img/structure/B1528986.png)